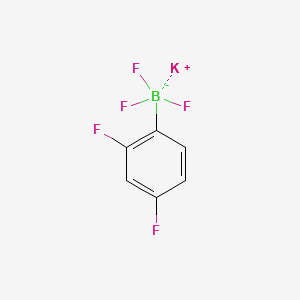

Potassium (2,4-difluorophenyl)trifluoroborate

Description

Properties

IUPAC Name |

potassium;(2,4-difluorophenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BF5.K/c8-4-1-2-5(6(9)3-4)7(10,11)12;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZKKNPYRMYVEOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=C(C=C1)F)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BF5K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635704 | |

| Record name | Potassium (2,4-difluorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871231-41-3 | |

| Record name | Potassium (2,4-difluorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of 2,4-Difluorophenylboronic Acid with Potassium Fluoride

-

- Dissolve 2,4-difluorophenylboronic acid in a suitable solvent such as tetrahydrofuran (THF) or a polar solvent like methanol or acetonitrile.

- Add potassium fluoride (KF) or potassium bifluoride (KHF₂) to the solution.

- Heat the mixture to a specific temperature (often mild heating around 40–60 °C) and stir for a defined period (several hours) to ensure complete conversion.

- Upon completion, isolate the product by filtration or crystallization, followed by washing with cold water to remove impurities.

- Dry the resulting white powder under reduced pressure.

Chemical Equation (Simplified):

$$

\text{C}6\text{H}3\text{F}2\text{B(OH)}2 + \text{KF} \xrightarrow{\text{solvent, heat}} \text{C}6\text{H}3\text{F}2\text{BF}3\text{K} + \text{H}_2\text{O}

$$

Use of Potassium Hydrogen Fluoride (KHF₂)

- The use of potassium hydrogen fluoride (KHF₂) has become preferred due to its lower toxicity and better handling properties compared to KF.

- The boronic acid is treated with an aqueous solution of KHF₂, which facilitates the formation of the trifluoroborate salt in good to excellent yields.

- This method avoids the use of toxic organostannanes and unstable organodihaloboranes, making it more environmentally friendly and scalable.

Industrial Production Considerations

- Industrial-scale synthesis follows similar principles but optimizes parameters such as solvent choice, temperature, reaction time, and reagent stoichiometry to maximize yield and purity.

- Continuous stirring and controlled addition of potassium bifluoride are standard to maintain reaction homogeneity.

- Equipment used includes reactors capable of precise temperature control and filtration systems for product isolation.

- Purification steps such as recrystallization or washing are employed to meet high purity standards required for pharmaceutical or advanced material applications.

Comparative Analysis of Preparation Methods

| Preparation Aspect | Potassium Fluoride Route | Potassium Hydrogen Fluoride Route | Industrial Scale Adaptations |

|---|---|---|---|

| Starting Material | 2,4-Difluorophenylboronic acid | 2,4-Difluorophenylboronic acid | Same as lab scale |

| Fluoride Source | Potassium fluoride (KF) | Potassium hydrogen fluoride (KHF₂) | Potassium bifluoride (KHF₂) |

| Solvent | THF, MeOH, CH₃CN | Aqueous mixtures | Optimized solvent systems for scale-up |

| Reaction Temperature | Mild heating (40–60 °C) | Room temperature to mild heating | Controlled temperature for consistency |

| Reaction Time | Several hours | Several hours | Optimized for throughput |

| Purification | Filtration, washing, drying | Recrystallization, filtration | Industrial filtration and crystallization |

| Toxicity and Safety | Moderate (KF handling) | Lower (KHF₂ preferred) | Safety protocols for large-scale fluoride use |

| Yield | Good to excellent | Good to excellent | High yield with process optimization |

| Environmental Impact | Moderate due to fluoride salts | Lower due to less toxic reagents | Controlled waste management |

Research Findings and Data on Preparation

- Studies have shown that potassium organotrifluoroborates prepared via KHF₂ treatment exhibit excellent stability, are air- and moisture-stable at room temperature, and can be purified easily by recrystallization.

- The reaction proceeds through the formation of a transient boron-fluoride intermediate, which stabilizes as the trifluoroborate salt upon reaction with potassium ions.

- Functional group tolerance is high, allowing the preparation of various substituted trifluoroborates without degradation or side reactions.

- The potassium salt form is preferred for its stability compared to other counterions, facilitating handling and storage.

Summary Table of Preparation Methods

| Step | Description | Key Parameters | Notes |

|---|---|---|---|

| 1. Dissolution | Dissolve 2,4-difluorophenylboronic acid in solvent | Solvent: THF, MeOH, CH₃CN | Solvent choice affects solubility |

| 2. Fluoride Addition | Add KF or KHF₂ to the solution | Stoichiometry: excess fluoride | KHF₂ preferred for safety and yield |

| 3. Reaction | Stir and heat mixture | Temp: 40–60 °C; Time: several hrs | Ensure complete conversion |

| 4. Isolation | Filter and wash product | Wash with cold water | Removes inorganic impurities |

| 5. Drying and Purification | Dry under vacuum; recrystallize if necessary | Drying temp: mild; Purity >98% | Final product is stable, white powder |

Chemical Reactions Analysis

Types of Reactions: Potassium (2,4-difluorophenyl)trifluoroborate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its applications in organic synthesis and other scientific research.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions include various fluorinated organic compounds, which are valuable in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of potassium (2,4-difluorophenyl)trifluoroborate is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds between aryl or alkenyl electrophiles and organoboron compounds.

Case Study: Suzuki-Miyaura Coupling

In a study published in Organic Letters, this compound was successfully utilized to couple with various electrophiles, yielding products with high selectivity and yield. The optimized conditions involved using palladium catalysts and a base such as potassium carbonate in a mixed solvent system of toluene and water .

| Electrophile | Yield (%) | Reaction Conditions |

|---|---|---|

| Aryl Chloride | 85 | Pd(OAc)₂, K₂CO₃, Toluene/H₂O |

| Alkenyl Bromide | 78 | Pd(PPh₃)₄, Cs₂CO₃, Toluene/H₂O |

| Aryl Triflate | 90 | PdCl₂(dppf), K₂CO₃, THF/H₂O |

Nitrosation Reactions

This compound has also been explored for nitrosation reactions. A study demonstrated that this compound could be selectively converted to nitrosated products using nitrosonium tetrafluoroborate under mild conditions.

Case Study: Selective Nitrosation

In research published in European Journal of Organic Chemistry, this compound was subjected to nitrosation with sodium nitrite, resulting in high yields of the corresponding nitroso compound. The regioselectivity observed was notable compared to traditional methods .

| Substrate | Product | Yield (%) |

|---|---|---|

| Potassium (2,4-difluorophenyl)B | 2,4-Difluoro-phenyl-nitroso | 89 |

| Potassium (3,5-diisopropylphenyl) | 3,5-Diisopropyl-phenyl-nitroso | 88 |

Advantages of Using this compound

- Stability : The compound exhibits excellent stability under ambient conditions compared to other organoboron reagents.

- Reactivity : It serves as a versatile nucleophile in various coupling reactions.

- Regioselectivity : The ability to achieve selective functionalization makes it valuable for synthesizing complex molecules.

Mechanism of Action

The mechanism by which potassium (2,4-difluorophenyl)trifluoroborate exerts its effects involves its interaction with various molecular targets and pathways. The compound acts as a catalyst in certain reactions, facilitating the formation of desired products. The specific molecular targets and pathways involved depend on the type of reaction and the reagents used.

Comparison with Similar Compounds

Comparison with Similar Organotrifluoroborates

Substituent Effects: Halogenated Derivatives

Potassium (2,4-Dichlorophenyl)Trifluoroborate

- Structure : Cl substituents at 2- and 4-positions (CAS: 192863-38-0, MW: 252.9) .

- Comparison: Electronic Effects: Chlorine is less electronegative than fluorine, reducing electron-withdrawing effects. This may lower oxidative stability and coupling efficiency compared to the difluoro analog . Steric Effects: Larger van der Waals radius of Cl (1.80 Å vs. Applications: Less common in pharmaceuticals due to higher toxicity (Hazard Code: Xi; Irritant) .

Potassium (2,6-Difluorophenyl)Trifluoroborate (CAS: 267006-25-7)

Functionalized Phenyl Derivatives

Potassium 4-(2-Hydroxyethyl)Phenyltrifluoroborate (CAS: 1015082-81-1, MW: 240.06)

- Structure : Hydroxyethyl group at the para position.

- Comparison: Solubility: Enhanced hydrophilicity improves solubility in polar solvents (e.g., ethanol/water mixtures), advantageous for aqueous-phase reactions.

Potassium 3-(4-Morpholinylcarbonyl)Phenyltrifluoroborate (MW: 297.12)

Benzyl and Alkyl Derivatives

Potassium (2,3-Difluorobenzyl)Trifluoroborate

- Comparison :

Potassium Cyclobutylmethyltrifluoroborate (CAS: 2135480-21-4)

Performance in Cross-Coupling Reactions

*Typical yields in Suzuki-Miyaura couplings under Pd catalysis.

Key Findings and Trends

Electronic Effects : Fluorine substituents enhance oxidative stability and coupling efficiency compared to chlorine or alkyl groups .

Steric Effects : Ortho-substitution (e.g., 2,6-difluoro) reduces reactivity, while para-substitution (e.g., 4-hydroxyethyl) balances accessibility and functionality .

Applications :

Biological Activity

Potassium (2,4-difluorophenyl)trifluoroborate (K(2,4-DFPB)BF3) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

K(2,4-DFPB)BF3 is characterized by the presence of a difluorophenyl group and a trifluoroborate moiety. The fluorine atoms significantly influence its lipophilicity and reactivity, which can affect its interaction with biological systems. The logP value for difluoromethylbenzene is reported to be 2.4, indicating moderate lipophilicity which can enhance membrane permeability .

The biological activity of K(2,4-DFPB)BF3 may stem from its ability to interact with various biological targets. Research indicates that organotrifluoroborates can act as competitive inhibitors of serine proteases such as trypsin and α-chymotrypsin . The mechanism involves non-covalent interactions, potentially through hydrogen bonding at the active sites of these enzymes.

Cytotoxicity Studies

The cytotoxic effects of K(2,4-DFPB)BF3 have not been extensively documented; however, related studies suggest that organotrifluoroborates can exhibit cytocidal properties against certain pathogens. For instance, compounds from similar classes have demonstrated potent activity against Trypanosoma brucei, indicating that K(2,4-DFPB)BF3 may also possess relevant anti-parasitic activity .

Case Studies and Research Findings

-

Antimicrobial Activity :

- In vitro studies on organotrifluoroborates have shown effectiveness against various microbial strains. The specific activity of K(2,4-DFPB)BF3 remains to be elucidated but parallels can be drawn from similar compounds that exhibit broad-spectrum antimicrobial properties.

- Enzyme Inhibition :

Data Summary Table

Q & A

Q. What are the standard synthetic routes for preparing potassium (2,4-difluorophenyl)trifluoroborate, and how are reaction conditions optimized?

this compound is typically synthesized via the reaction of (2,4-difluorophenyl)boronic acid with potassium hydrogen fluoride (KHF₂) in a polar solvent like methanol or water. The reaction requires controlled pH (neutral to slightly acidic) and moderate temperatures (20–40°C) to stabilize the trifluoroborate anion. Purification involves crystallization from acetone/ether mixtures to remove excess salts . Optimization focuses on minimizing hydrolysis of the boronic acid precursor and ensuring stoichiometric excess of KHF₂ (1.5–2.0 equiv) for high yields (>70%) .

Q. How can researchers validate the purity and structural integrity of this compound?

Characterization combines spectroscopic and analytical methods:

- ¹H/¹³C NMR : Confirms aromatic substitution patterns (e.g., 2,4-difluorophenyl resonance splitting).

- ¹⁹F NMR : Detects trifluoroborate peaks near δ −140 ppm (vs. CFCl₃) .

- ¹¹B NMR : A singlet near δ 0–2 ppm confirms tetrahedral boron coordination .

- IR Spectroscopy : Absence of B–OH stretches (~3200 cm⁻¹) confirms complete fluorination .

- Elemental Analysis : Validates potassium content (deviation <0.3% expected) .

Q. What safety protocols are critical for handling potassium trifluoroborate derivatives?

- Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent moisture-induced hydrolysis .

- PPE : Gloves and goggles are mandatory due to irritant properties (Xi hazard classification) .

- Waste Disposal : Neutralize with aqueous NaOH before disposal to avoid fluoride release .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in predicting reactivity and stability of this compound in cross-coupling reactions?

Density functional theory (DFT) calculations assess the electron-withdrawing effects of fluorine substituents on the aryl ring, which lower the LUMO energy of the trifluoroborate, enhancing oxidative addition in Suzuki-Miyaura couplings. Hybrid functionals (e.g., B3LYP) with exact-exchange corrections improve accuracy for transition-state barriers . For example, calculations predict that 2,4-difluorophenyl groups increase electrophilicity by 15–20% compared to non-fluorinated analogs, aligning with experimental coupling efficiencies .

Q. What mechanistic insights explain discrepancies in catalytic efficiency when using palladium vs. nickel catalysts with potassium trifluoroborates?

Palladium catalysts (e.g., Pd(PPh₃)₄) favor oxidative addition but require electron-deficient ligands to stabilize Pd(0) intermediates. Nickel catalysts (e.g., NiCl₂(dppe)) enable radical pathways under visible-light mediation, as shown in trifluoroborate allylation reactions . Contradictions in reported yields (e.g., Pd: 60–80% vs. Ni: 40–70%) arise from competing β-fluoride elimination in Ni systems, which computational studies attribute to weaker Ni–B bonding .

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

Discrepancies in solubility (e.g., 4.4 g/L in water vs. 0.2 g/L in ethanol at 20°C) stem from solvent polarity and hydrogen-bonding capacity. Systematic studies using Hansen solubility parameters (HSPs) reveal that acetone/water mixtures (20–30% H₂O) maximize solubility (>10 g/L) by balancing dielectric and dispersion interactions . Conflicting data may arise from impurities (e.g., residual KHF₂), necessitating Karl Fischer titration to confirm moisture content (<0.1% w/w) .

Methodological Considerations

Data Contradiction Analysis

- Reported Yields in Cross-Couplings : Variations (60–90%) arise from aryl halide substrate electronics. Electron-deficient partners (e.g., 4-CF₃-C₆H₄Cl) yield >85%, while electron-rich substrates (e.g., 4-MeO-C₆H₄Cl) drop to 60% due to slower transmetallation .

- Stability in Protic Solvents : Divergent stability claims (hours vs. days) correlate with trace acid/base impurities. Buffered solutions (pH 6–7) extend shelf life to 72 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.